Enhanced Lipophilicity (XLogP3)
The 5-bromo substituent substantially increases computed lipophilicity compared to the des-bromo parent and the 5-chloro analog, a critical parameter for membrane permeability and protein binding. The target compound exhibits an XLogP3 of 3.4, whereas the des-bromo analog 3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has an XLogP3 of 2.6, and the 5-chloro analog 5-chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid has an XLogP3 of 2.9 [1]. This establishes a lipophilicity rank order of Br > Cl > H at the 5-position, enabling tuneable hydrophobicity in lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | Des-bromo: 2.6; 5-Cl: 2.9 |
| Quantified Difference | +0.8 vs. des-bromo; +0.5 vs. 5-Cl |
| Conditions | XLogP3 calculated by PubChem, all compounds neutral form |
Why This Matters
Higher lipophilicity can improve passive membrane diffusion and CNS penetration in cellular assays; procurement of the correct analog ensures consistent physicochemical properties in a compound library.
- [1] PubChem, XLogP3 values: 5-Bromo-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid (CID 125513289, 3.4); 3-(Methylsulfanyl)-1-benzofuran-2-carboxylic acid (CID 123458, 2.6); 5-Chloro-3-(methylsulfanyl)-1-benzofuran-2-carboxylic acid (CID 123457, 2.9). View Source
